
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-2-(3-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (S)-2-amino-2-(3-methylphenyl)acetate
- Methyl (S)-2-amino-2-(3-chlorophenyl)acetate
- Methyl (S)-2-amino-2-(3-nitrophenyl)acetate
Uniqueness
Methyl (S)-2-amino-2-(3-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can lead to differences in reactivity, binding affinity, and overall biological activity compared to its analogs with other substituents.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-2-(3-fluorophenyl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1 |
Clave InChI |
JMMKTQJIEJUDPW-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)[C@H](C1=CC(=CC=C1)F)N |
SMILES canónico |
COC(=O)C(C1=CC(=CC=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)

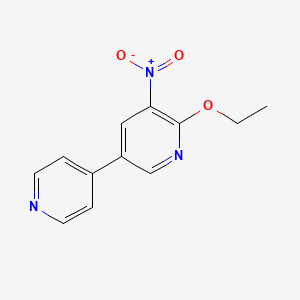
![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
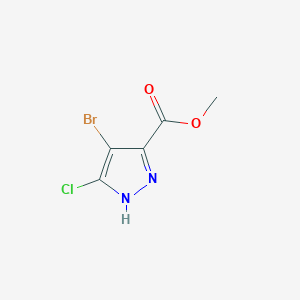
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
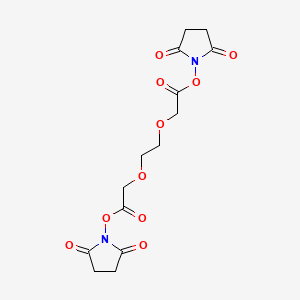
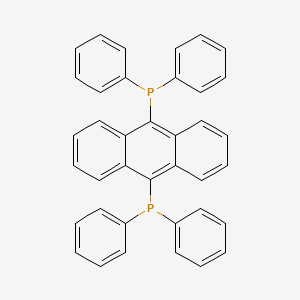
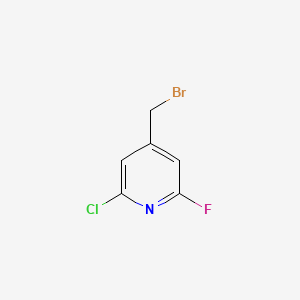

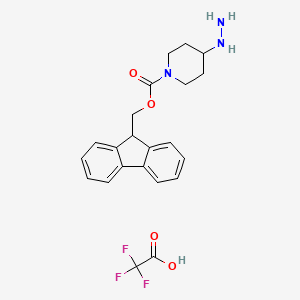


![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
